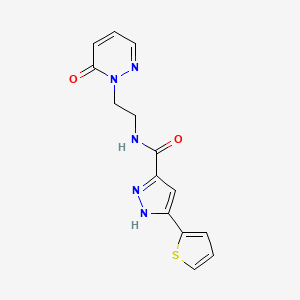
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, commonly known as OPET, is a novel compound that has attracted interest in the scientific community due to its potential applications in drug development. OPET belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Heterocyclic Synthesis
Heterocyclic compounds represent a core structure in medicinal chemistry, offering a wide range of therapeutic properties. Research on N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide and related derivatives has contributed significantly to this field. For instance, Mohareb et al. (2004) explored the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, leading to the generation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing the versatility of these compounds in creating complex heterocyclic systems Mohareb et al., 2004.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical area of pharmaceutical research, with heterocyclic compounds often playing a key role. El-Mariah et al. (2006) synthesized 3-substituted pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazens, starting from a carboxylic acid derivative, which showed promising antimicrobial activity against a variety of microorganisms, highlighting the potential of such derivatives in combating infectious diseases El-Mariah et al., 2006.
Antiviral Properties
In the realm of antiviral drug discovery, derivatives of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide may offer new avenues. De Clercq's comprehensive review on antiviral drug discovery includes discussions on various heterocyclic compounds, suggesting the potential of these derivatives in developing treatments for viral infections De Clercq, 2009.
Plant Metabolism Regulation
Pyrazinamide and its derivatives, related to N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, have been identified as inhibitors of ethylene biosynthesis in plants. This finding by Sun et al. (2017) opens up possibilities for using these compounds to extend the shelf life of fruits and flowers by regulating plant metabolism Sun et al., 2017.
properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-13-4-1-5-16-19(13)7-6-15-14(21)11-9-10(17-18-11)12-3-2-8-22-12/h1-5,8-9H,6-7H2,(H,15,21)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAATEQYWRDXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine](/img/structure/B2892784.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide](/img/structure/B2892788.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B2892789.png)
![N-(cyanomethyl)-N-cyclopropyl-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2892791.png)
![2-(4-methylphenyl)-N-[3-(methylthio)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2892792.png)
![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2892795.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2892796.png)
methylene]-N-[(2-furylcarbonyl)oxy]amine](/img/structure/B2892797.png)
![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-Hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B2892798.png)

![5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2892803.png)